(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine, with the Chemical Abstracts Service (CAS) number 1398507-69-1, is a compound that falls under the category of substituted benzimidazoles. This compound is characterized by its unique structural features, which include a benzimidazole ring fused with a phenyl group and an ethylamine moiety. It is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be sourced from various chemical suppliers and is classified as an organic compound with the molecular formula and a molecular weight of approximately 251.33 g/mol . Its structure includes a chiral center, which contributes to its classification as an enantiomerically pure compound, specifically the R-enantiomer.
The synthesis of (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step synthetic routes that may include:
Technical details regarding specific reaction conditions, yields, and purification methods are crucial for optimizing the synthesis and ensuring the production of high-purity compounds .
The reactivity of (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is influenced by its functional groups. Typical reactions include:
These reactions are critical for further functionalization and exploration of biological activity .
The mechanism of action for (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve interactions with specific receptors or enzymes within biological systems. Preliminary studies suggest potential activity at neurotransmitter receptors, particularly those involved in central nervous system functions.
Data indicates that compounds with similar structures may exhibit effects on serotonin or dopamine pathways, which are crucial for mood regulation and cognitive functions. Detailed pharmacological studies are necessary to elucidate the precise mechanisms involved .
The physical properties of (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography are employed to confirm purity and structural integrity .
(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine has potential applications in various scientific fields:
Further research into its biological activities could lead to significant advancements in drug development strategies targeting complex diseases .
The medicinal exploration of benzimidazoles accelerated in the mid-20th century with the serendipitous discovery of their anthelmintic properties. Early derivatives like thiabendazole (introduced 1961) demonstrated that 2-alkyl/aryl substitutions conferred potent antiparasitic activity by inhibiting tubulin polymerization. This discovery ignited systematic structure-activity relationship (SAR) studies, revealing that modifications at positions 1, 2, 5, and 6 profoundly influenced biological activity [3] [8]. By the 1980s, researchers recognized benzimidazoles as "multitarget" scaffolds, exemplified by omeprazole’s development (1988) as a proton pump inhibitor acting via acid-catalized conversion to sulfenamide intermediates that covalently modify H+/K+ ATPase [8]. Contemporary research leverages crystallographic data and computational modeling to rationally design benzimidazole derivatives targeting kinases, GPCRs, and epigenetic enzymes, with over 20 benzimidazole-containing drugs currently marketed [6].
Chirality profoundly influences the pharmacology of benzimidazoles bearing chiral centers. The (R)-enantiomer of 1-(1H-benzo[d]imidazol-2-yl)ethanamine exhibits distinct target affinity compared to its (S)-counterpart due to differential three-dimensional fitting into binding pockets. X-ray crystallographic studies of similar chiral benzimidazoles (e.g., (R)-1-(1-phenylbenzimidazol-2-yl)ethanamine, CID 68157856) reveal that the spatial orientation of the 1-ethylamine moiety determines hydrogen-bonding networks with residues in enzymatic active sites [2] [5]. For instance, in δ-opioid receptor antagonists derived from (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine, the (S)-configuration is essential for analgesic efficacy, while the (R)-enantiomer shows >10-fold lower potency [10]. Similarly, the (R)-configuration in 6-methyl-1-phenyl derivatives enables optimal Van der Waals contacts with hydrophobic subpockets in target proteins, as evidenced by molecular docking simulations [5]. The synthesis of enantiopure (R)-1-(6-methyl-1H-benzo[d]imidazol-2-yl)ethanamine (CAS# 1932305-00-4) requires chiral auxiliaries or enzymatic resolution to prevent activity-diluting racemization [7].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6